molecular formula C7H9ClN2O B13862916 (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1

(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1

Cat. No.: B13862916
M. Wt: 173.62 g/mol
InChI Key: YCWRPKBYQZOLCD-MDBQEPHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 is a chemical compound with the molecular formula C7H9ClN2O. It is a key intermediate in the synthesis of various pharmaceutical agents, particularly dipeptidyl peptidase IV inhibitors like Vildagliptin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 typically involves the reaction of chloroacetyl chloride with L-prolinamide . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The general reaction scheme is as follows:

    Starting Materials: Chloroacetyl chloride and L-prolinamide.

    Reaction Conditions: The reaction is conducted in an appropriate solvent, such as dichloromethane, at low temperatures to control the reactivity of chloroacetyl chloride.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation of the compound can yield various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes.

    Industry: Employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 involves its interaction with specific molecular targets. In the case of dipeptidyl peptidase IV inhibitors, the compound acts by inhibiting the enzyme dipeptidyl peptidase IV, which plays a role in glucose metabolism . This inhibition helps regulate blood sugar levels in patients with type 2 diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

173.62 g/mol

IUPAC Name

(2S)-1-(2-chloroacetyl)-2-deuteriopyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1/i6D

InChI Key

YCWRPKBYQZOLCD-MDBQEPHZSA-N

Isomeric SMILES

[2H][C@]1(CCCN1C(=O)CCl)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C#N

Origin of Product

United States

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